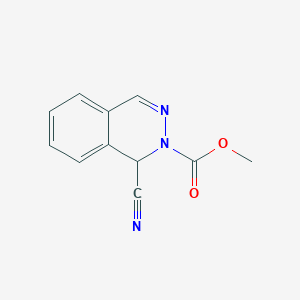
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide, also known as CTMC, is a chemical compound that has been used extensively in scientific research. It is a member of the cyclobutane family of compounds and has been found to have a number of interesting properties that make it useful for a range of applications.
Wirkmechanismus
The mechanism of action of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is complex and not fully understood. It is known to interact with a range of biological targets, including the endocannabinoid system, the serotonin system, and the dopamine system. It is thought to act by modulating the activity of these systems, although the exact mechanisms are still being investigated.
Biochemical and Physiological Effects:
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to modulate the release of a range of neurotransmitters, including dopamine, serotonin, and glutamate. It has also been found to have effects on the immune system, modulating the activity of cytokines and other immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is its versatility. It can be used in a range of different experiments, and its effects can be easily measured using a range of techniques. However, it is also important to note that 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is a complex compound, and its effects can be difficult to interpret. Additionally, its use in experiments can be limited by its availability and cost.
Zukünftige Richtungen
There are a range of future directions for research on 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide. One area of interest is the development of new drugs that target the endocannabinoid system. 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been found to be a useful tool for investigating this system, and it is possible that new drugs could be developed based on its structure. Additionally, 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide could be used to investigate the mechanisms of action of other drugs, allowing for the development of new therapies for a range of conditions. Finally, 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide could be used to investigate the role of the endocannabinoid system in a range of physiological processes, including pain, appetite, and mood.
Synthesemethoden
The synthesis of 1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide is a complex process that involves several steps. The first step is the preparation of the starting material, which is 2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutanone. This is then converted to the corresponding nitrile using a cyanation reaction. The nitrile is then reduced to the amine using a hydrogenation reaction, and finally, the amine is converted to the carboxamide using a carboxylation reaction.
Wissenschaftliche Forschungsanwendungen
1-Cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide has been used extensively in scientific research as a tool for investigating a range of biological processes. It has been found to have a number of interesting properties that make it useful for a range of applications. For example, it has been used as a probe for investigating the role of the endocannabinoid system in the brain. It has also been used as a tool for investigating the mechanisms of action of a range of other drugs.
Eigenschaften
Molekularformel |
C18H22N2O5 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1-cyano-2,2,3,3-tetramethoxy-4-(2-phenylethenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O5/c1-22-17(23-2)14(11-10-13-8-6-5-7-9-13)16(12-19,15(20)21)18(17,24-3)25-4/h5-11,14H,1-4H3,(H2,20,21) |
InChI-Schlüssel |
JEHHRLUBZJFHPL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)C(=O)N)C=CC2=CC=CC=C2)OC |
Kanonische SMILES |
COC1(C(C(C1(OC)OC)(C#N)C(=O)N)C=CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)


![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)






